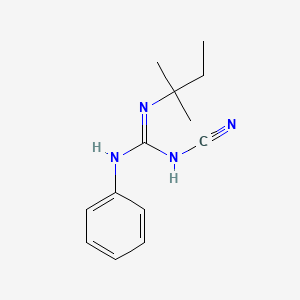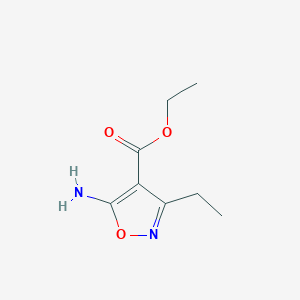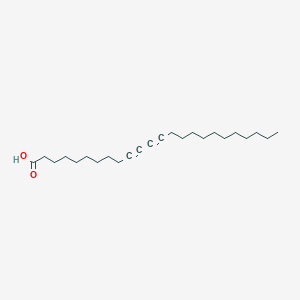
2,6-Di-tert-butyl-4-methyl-4H-thiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-methyl-4H-thiopyran is an organosulfur compound characterized by its unique thiopyran ring structure. This compound is notable for its steric hindrance due to the presence of bulky tert-butyl groups at the 2 and 6 positions, and a methyl group at the 4 position. These structural features contribute to its stability and reactivity, making it an interesting subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-methyl-4H-thiopyran typically involves the reaction of 2,6-di-tert-butylphenol with sulfur-containing reagents under controlled conditions. One common method includes the use of 4-methylsulfanyl-benzaldehyde and 2,6-di-tert-butylphenol in a solvent like toluene, followed by sonication and heating . The reaction conditions often require a Dean-Stark apparatus to remove water and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-methyl-4H-thiopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur at the methyl group or the thiopyran ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-methyl-4H-thiopyran has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing more complex organosulfur compounds and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential use in drug development, particularly for its stability and reactivity.
Industry: It is used in the formulation of stabilizers and antioxidants for polymers and other materials.
Wirkmechanismus
The mechanism of action of 2,6-Di-tert-butyl-4-methyl-4H-thiopyran involves its interaction with molecular targets through its thiopyran ring and bulky substituents. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage. Its steric hindrance also allows it to stabilize reactive intermediates, making it useful in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-methylpyridine: Known for its use as a non-nucleophilic base in organic synthesis.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Utilized as an antioxidant to stabilize lubricant oils.
Uniqueness
2,6-Di-tert-butyl-4-methyl-4H-thiopyran is unique due to its thiopyran ring structure, which imparts distinct chemical properties compared to its phenolic and pyridine analogs
Eigenschaften
CAS-Nummer |
71951-52-5 |
|---|---|
Molekularformel |
C14H24S |
Molekulargewicht |
224.41 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-methyl-4H-thiopyran |
InChI |
InChI=1S/C14H24S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7/h8-10H,1-7H3 |
InChI-Schlüssel |
PEXIAIADJOXBBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C(SC(=C1)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


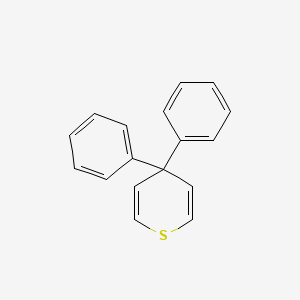
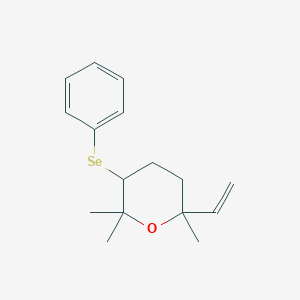
![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
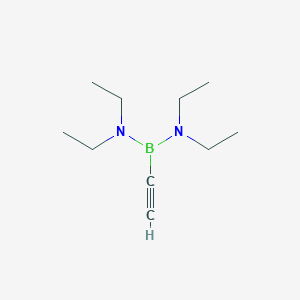
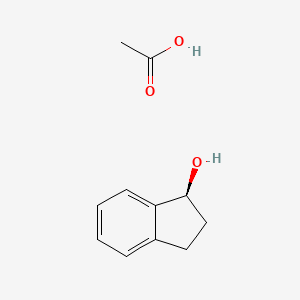
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
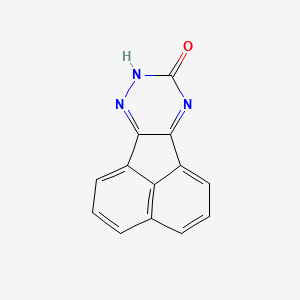
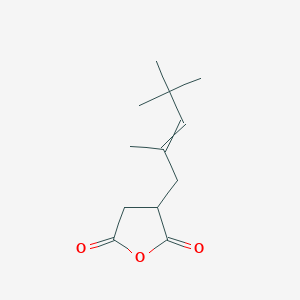
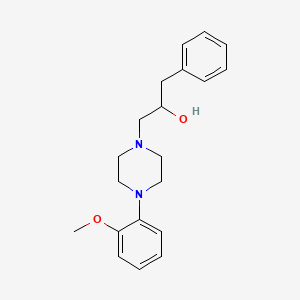
methanone](/img/structure/B14463961.png)
